molecular formula C8H17NO5 B3153299 (R)-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate CAS No. 75638-15-2

(R)-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate

Cat. No.: B3153299
CAS No.: 75638-15-2
M. Wt: 207.22 g/mol
InChI Key: XIJLMTUFLBSNOT-NUBCRITNSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Mechanism of Action

Target of Action

It’s known that tert-butoxycarbonyl (boc) derivatives are often used in the synthesis of amino acids . Therefore, it’s plausible that this compound may interact with enzymes or proteins involved in amino acid synthesis or metabolism.

Mode of Action

Boc derivatives are typically used as protective groups in peptide synthesis . They protect the amino group of amino acids during synthesis and can be removed under acidic conditions .

Biochemical Pathways

The compound likely plays a role in the biochemical pathways of amino acid synthesis, given its use in the preparation of Boc derivatives of amino acids . The exact pathways and their downstream effects would depend on the specific amino acid being synthesized and the context of the biochemical reaction.

Result of Action

The result of the compound’s action is likely the successful synthesis of a Boc-protected amino acid, which can then be used in further peptide synthesis . The Boc group can be removed under acidic conditions to reveal the amino group of the amino acid .

Action Environment

The action of ®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate, like many chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the removal of the Boc group requires an acidic environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate typically involves the protection of the amino group of ®-2-aminopropanoic acid with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of ®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.

    Coupling Reactions: It is frequently used in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for deprotection of the Boc group.

    Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.

    N,N-Diisopropylethylamine (DIPEA): Often used as a base in various reactions.

Major Products Formed

    Free Amino Acid: Formed after deprotection of the Boc group.

    Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein structure and function.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Aminopropanoic Acid: The unprotected form of the compound.

    ®-2-((tert-Butoxycarbonyl)amino)butanoic Acid: A similar compound with a different side chain.

    ®-2-((tert-Butoxycarbonyl)amino)pentanoic Acid: Another similar compound with a longer side chain.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate is unique due to its specific structure, which provides stability and reactivity in peptide synthesis. The presence of the Boc group makes it particularly useful in protecting the amino group during complex synthetic processes, ensuring high yields and purity of the final products .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJLMTUFLBSNOT-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)OC(C)(C)C.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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